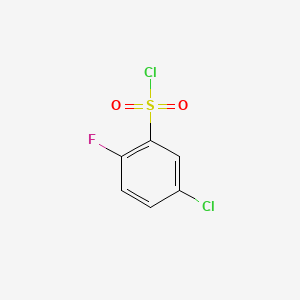

5-Chloro-2-fluorobenzenesulfonyl chloride

Overview

Description

5-Chloro-2-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H3ClFOSO2Cl. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-fluorobenzenesulfonyl chloride can be synthesized through the sulfonylation of 5-chloro-2-fluorobenzene. The reaction typically involves the use of chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative.

Reaction:

C6H3ClF+HSO3Cl→C6H3ClFOSO2Cl+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation processes. The reaction is conducted in specialized reactors with precise temperature and pressure control to maximize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

Synthesis of Antibacterial Agents

One notable application of 5-Chloro-2-fluorobenzenesulfonyl chloride is in the synthesis of antibacterial compounds. Research indicates that derivatives synthesized from this compound exhibit significant antibacterial properties against various bacterial strains. The mechanism involves the formation of covalent bonds with bacterial enzymes, inhibiting their function.

Protein Modification

This compound is also utilized in protein modification research. Sulfonylation using this compound can enhance the stability and activity of therapeutic proteins. Studies have shown that modified proteins display improved pharmacokinetic profiles in animal models, indicating potential for better therapeutic outcomes .

Agrochemical Applications

This compound serves as an intermediate in the production of various agrochemicals, including herbicides and fungicides. Its ability to modify biological pathways makes it valuable in developing crop protection agents that are effective against pests while minimizing environmental impact.

Antiviral Activity

A study highlighted the antiviral activity of compounds derived from this compound against influenza viruses, including H1N1 and H5N1 strains. The compound demonstrated potent inhibitory effects on viral entry and replication, showcasing its potential in antiviral drug development .

Research conducted on the biological activity of this compound revealed its efficacy as an adrenergic receptor antagonist with potential uroselective properties. The study assessed its binding affinity and functional evaluation, demonstrating its relevance in treating conditions like benign prostatic hyperplasia .

Data Summary Table

Mechanism of Action

The mechanism of action of 5-chloro-2-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

Benzenesulfonyl Chloride: The parent compound, lacking the chlorine and fluorine substituents.

4-Chloro-2-fluorobenzenesulfonyl Chloride: A positional isomer with the chlorine and fluorine atoms at different positions on the benzene ring.

5-Bromo-2-fluorobenzenesulfonyl Chloride: A similar compound where the chlorine atom is replaced by a bromine atom.

Uniqueness

5-Chloro-2-fluorobenzenesulfonyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. These substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of specific pharmaceuticals and agrochemicals.

Biological Activity

5-Chloro-2-fluorobenzenesulfonyl chloride (CAS No. 351003-49-1) is a chemical compound characterized by its sulfonyl chloride functional group attached to a benzene ring with chlorine and fluorine substituents. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in the synthesis of pharmaceuticals and other bioactive molecules. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.

- Molecular Formula : C₆H₃Cl₂FO₂S

- Molecular Weight : 229.06 g/mol

- Physical State : Colorless to yellowish liquid or solid

- Melting Point : 41 to 44 °C

- Flash Point : >110 °C

The presence of the sulfonyl chloride group (-SO₂Cl) makes this compound highly reactive, allowing it to participate in various nucleophilic substitution reactions, which are crucial for synthesizing sulfonamide derivatives and other pharmaceuticals.

Mechanism of Biological Activity

The biological activity of compounds containing sulfonyl chloride groups often stems from their ability to act as enzyme inhibitors or modify biological pathways. The introduction of fluorine atoms typically enhances metabolic stability and bioactivity due to their electronegative nature, which can influence molecular interactions within biological systems.

Potential Mechanisms:

- Enzyme Inhibition : Sulfonamides derived from similar compounds have demonstrated antibacterial properties by inhibiting bacterial enzymes involved in folate synthesis.

- Antiviral Activity : Some sulfonamide derivatives have shown effectiveness against various viral strains, including influenza viruses, by interfering with viral replication processes .

- Antitumor Activity : Research indicates that sulfonyl chlorides can serve as precursors for the synthesis of heterocyclic compounds with potential antitumor properties.

Applications in Medicinal Chemistry

This compound is primarily utilized as an intermediate in organic synthesis. Its applications include:

- Synthesis of Sulfonamide Antibiotics : These compounds are known for their antibacterial effects and are widely used in clinical settings.

- Development of Antiviral Agents : Modifications of the compound may lead to new antiviral drugs targeting influenza and other viral pathogens .

- Material Science : The compound's reactivity allows for the creation of functional materials with specific properties for advanced applications.

Study on Antiviral Activity

A study investigated various aryl sulfonamides, including derivatives of sulfonyl chlorides, for their antiviral efficacy against influenza viruses. The results indicated that specific structural modifications significantly influenced antiviral potency. For instance, the presence of halogen substituents at specific positions on the aromatic ring was crucial for maintaining activity against H1N1 and H5N1 strains .

Synthesis and Evaluation of Antitumor Compounds

Another research effort focused on synthesizing novel heterocyclic compounds from this compound. These compounds were evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms and therapeutic potential.

Comparative Analysis

| Property/Activity | This compound | Related Compounds |

|---|---|---|

| Molecular Weight | 229.06 g/mol | Varies |

| Antibacterial | Potential (via sulfonamide derivatives) | Yes |

| Antiviral | Yes (modifications needed) | Yes |

| Antitumor | Promising (in heterocyclic derivatives) | Yes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-fluorobenzenesulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves chlorosulfonation of a substituted benzene precursor. For halogenated analogs (e.g., 2-Bromo-5-fluorobenzenesulfonyl chloride), thionyl chloride (SOCl₂) or oxalyl dichloride (COCl)₂ are common chlorinating agents, often with solvents like dichloromethane or benzene under reflux (4–12 hours) . Temperature control (0–50°C) is critical to minimize side reactions, such as over-sulfonation or decomposition. For this compound, analogous methods may apply, but fluorine’s electron-withdrawing effect may necessitate lower temperatures (0–20°C) to preserve regioselectivity . Post-reaction purification via water washing and filtration is standard to isolate the sulfonyl chloride .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can identify aromatic protons and carbons, with deshielding effects from electronegative substituents (Cl, F, SO₂Cl) providing diagnostic shifts. For example, fluorine’s anisotropic effects split neighboring proton signals .

- IR : A strong S=O stretch near 1370–1350 cm⁻¹ and 1180–1160 cm⁻¹ confirms the sulfonyl group .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns characteristic of Cl and F .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact. Use in a fume hood to avoid inhalation .

- Waste Management : Quench residual sulfonyl chloride with ice-cold sodium bicarbonate to neutralize acidity. Collect waste in labeled containers for professional disposal .

Advanced Research Questions

Q. How do substituent positions (Cl, F) influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of Cl (para) and F (ortho) activates the sulfonyl chloride group toward nucleophilic attack. Fluorine’s ortho-directing effect may enhance electrophilicity at the sulfonyl group compared to non-fluorinated analogs. Comparative kinetic studies with analogs (e.g., 3-Chloro-4-fluorobenzenesulfonyl chloride) can quantify substituent effects. Reactivity can be probed using amines (e.g., aniline) under controlled pH, with reaction progress monitored via TLC or HPLC .

Q. What strategies resolve contradictions in reported yields for sulfonyl chloride syntheses?

- Methodological Answer : Discrepancies often arise from solvent purity, trace moisture, or temperature gradients. For reproducible results:

- Moisture Control : Use anhydrous solvents and molecular sieves.

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to accelerate chlorosulfonation .

- Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. How can byproducts from this compound synthesis be identified and mitigated?

- Methodological Answer : Common byproducts include disulfonyl chlorides or hydrolyzed sulfonic acids.

- Chromatography : Use silica gel column chromatography (hexane:ethyl acetate gradients) to separate byproducts.

- Crystallography : Single-crystal X-ray diffraction (as in ) confirms structural deviations in byproducts .

- Process Optimization : Reduce reaction time or temperature to minimize over-reaction. For hydrolysis-prone intermediates, employ non-aqueous workup .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct accelerated aging studies (40–60°C) with DSC/TGA to assess decomposition thresholds.

- Humidity Sensitivity : Store under nitrogen or argon in sealed ampules. Karl Fischer titration quantifies moisture uptake during storage .

- Light Sensitivity : UV-Vis spectroscopy monitors degradation under light exposure; amber glass containers are recommended .

Properties

IUPAC Name |

5-chloro-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO2S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKAHSNNKADHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380844 | |

| Record name | 5-Chloro-2-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-49-1 | |

| Record name | 5-Chloro-2-fluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.